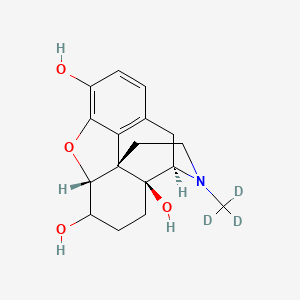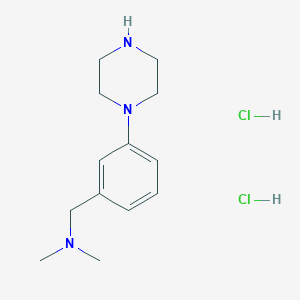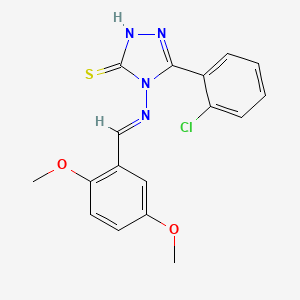
Bis(2,4,6-trimethylpyridine)silver(i)hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4,6-trimethylpyridine)silver(I)hexafluorophosphate is a chemical compound with the molecular formula C16H22AgF6N2P and a molecular weight of 495.19 g/mol . It is a coordination complex where silver is coordinated to two molecules of 2,4,6-trimethylpyridine, and the counterion is hexafluorophosphate. This compound is known for its unique properties and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-trimethylpyridine)silver(I)hexafluorophosphate involves the reaction of silver nitrate with potassium hexafluorophosphate in the presence of 2,4,6-trimethylpyridine. The reaction is carried out in distilled water, and the resulting white solid is filtered and dried under high vacuum over phosphorus pentoxide . The detailed procedure is as follows:
- Dissolve 100 g of silver nitrate and 109.3 g of potassium hexafluorophosphate in 1 L of distilled water.
- Add 221 mL of 2,4,6-trimethylpyridine over 10 minutes while stirring.
- Stir the mixture for 1 hour at room temperature.
- Filter the solid and wash with 1 L of water.
- Dry the solid in a desiccator under high vacuum for 1 week.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,4,6-trimethylpyridine)silver(I)hexafluorophosphate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with halogens like iodine and bromine to form corresponding halogenated products.
Coordination Reactions: The silver center can coordinate with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Iodine and Bromine: Used for halogenation reactions.
Methylene Chloride: Common solvent for these reactions.
Major Products
Bis(2,4,6-trimethylpyridine)iodine(I)hexafluorophosphate: Formed by reacting with iodine.
Bis(2,4,6-trimethylpyridine)bromine(I)hexafluorophosphate: Formed by reacting with bromine.
Applications De Recherche Scientifique
Bis(2,4,6-trimethylpyridine)silver(I)hexafluorophosphate has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in halogenation reactions.
Biology and Medicine:
Industry: Used in the development of new materials and catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,4,6-trimethylpyridine)iodine(I)hexafluorophosphate
- Bis(2,4,6-trimethylpyridine)bromine(I)hexafluorophosphate
Uniqueness
Bis(2,4,6-trimethylpyridine)silver(I)hexafluorophosphate is unique due to the presence of silver, which imparts distinct chemical properties and potential applications in antimicrobial research. The coordination with 2,4,6-trimethylpyridine also provides stability and reactivity that are valuable in various chemical reactions.
Propriétés
Formule moléculaire |
C16H22AgF6N2P |
|---|---|
Poids moléculaire |
495.19 g/mol |
Nom IUPAC |
silver;2,4,6-trimethylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C8H11N.Ag.F6P/c2*1-6-4-7(2)9-8(3)5-6;;1-7(2,3,4,5)6/h2*4-5H,1-3H3;;/q;;+1;-1 |
Clé InChI |
XONPDOJDPLFKSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)C)C.CC1=CC(=NC(=C1)C)C.F[P-](F)(F)(F)(F)F.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047162.png)
![3-Propyl-1-(pyridin-4-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12047164.png)

![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B12047188.png)

![2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047204.png)

![methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12047224.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-propyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12047252.png)

